REACTION_CXSMILES
|
[CH3:1][NH2:2].C(O[C:6](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH3:7])C>CCOCC>[CH3:1][NH:2][C:6](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH3:7]
|
Name
|
|
Quantity
|
1120 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
Triturate the resulting solid in ethyl acetate (400 mL)
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |